molecular formula C19H15N3O3S B2629100 1'-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1448133-16-1

1'-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one

Cat. No.: B2629100
CAS No.: 1448133-16-1
M. Wt: 365.41
InChI Key: BYTXJVTYNYRBGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1'-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one is a sophisticated synthetic compound designed for research applications, integrating several privileged medicinal chemistry scaffolds. The molecule features a benzo[1,2,5]thiadiazole heterocycle, a structure known to be present in compounds that act as modulators of biological targets, such as the CCK2 receptor . This moiety is linked via a stable amide bond to a spiro[chroman-2,3'-pyrrolidin]-4-one system. The amide functional group is a critical pharmacophore in many bioactive molecules and therapeutic agents, serving as a key element for molecular recognition . The spirocyclic core combines a chroman-4-one (a benzopyran derivative) with a pyrrolidine ring, a structure that may contribute to the molecule's three-dimensional shape and potential for diverse biological interactions. The primary research value of this compound lies in its potential as a building block for drug discovery and as a chemical probe for investigating novel biological pathways. Researchers can explore its utility in high-throughput screening campaigns against oncology targets, given that related pyrrolo-benzodiazepine structures are well-known for their DNA-binding and potent antitumor activities . Furthermore, the presence of the rigid, planar benzo[1,2,5]thiadiazole group suggests potential for intercalation or minor groove binding to nucleic acids. This product is intended for use in assay development, hit-to-lead optimization, and structure-activity relationship (SAR) studies exclusively in a laboratory setting. WARNING: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use.

Properties

IUPAC Name

1'-(2,1,3-benzothiadiazole-5-carbonyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S/c23-16-10-19(25-17-4-2-1-3-13(16)17)7-8-22(11-19)18(24)12-5-6-14-15(9-12)21-26-20-14/h1-6,9H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTXJVTYNYRBGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[c][1,2,5]thiadiazole core, which can be synthesized through the cyclization of appropriate precursors under controlled conditions. The spiro[chroman-2,3’-pyrrolidin]-4-one moiety is then introduced via a series of condensation and cyclization reactions. These reactions often require the use of catalysts, specific solvents, and precise temperature control to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility. Additionally, purification techniques such as chromatography and recrystallization are crucial to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

1’-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1’-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe in bioimaging due to its unique electronic properties.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 1’-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one involves its interaction with specific molecular targets. The benzo[c][1,2,5]thiadiazole moiety can engage in electron transfer processes, making it an effective component in photophysical and photochemical applications. In biological systems, the compound may interact with cellular proteins and enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound’s spiro[chroman-2,3'-pyrrolidin]-4-one scaffold distinguishes it from other chromanone derivatives. Key comparisons include:

Compound Name Core Structure Substituent Features Biological Activity
1'-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one Spiro[chroman-2,3'-pyrrolidin]-4-one Benzo[c][1,2,5]thiadiazole carbonyl Anticancer (inferred)
Spiro[chroman-2,4'-piperidin]-4-one (Compound 16) Spiro[chroman-2,4'-piperidin]-4-one Sulfonyl bridge IC50: 0.31–5.62 μM (anticancer)
3-(Benzo[1,3]dioxol-5-ylmethylene)-7-hydroxychroman-4-one (Compound 10) Chroman-4-one Benzylidene substituent with dihydroxy groups Antibacterial
(Spiro[chroman-2,1'-cyclohexan]-4-one) (Compound 12) Spiro[chroman-2,1'-cyclohexan]-4-one Cyclohexane spiro junction Broad-spectrum antimicrobial
  • Heterocyclic Substituents : The benzo[c][1,2,5]thiadiazole group is more electron-deficient than the benzo[c][1,2,5]oxadiazole seen in CDK9 inhibitors (e.g., compound 13l ), which could enhance interactions with nucleophilic residues in enzyme active sites.

Physicochemical and Electronic Properties

  • Electron-Deficient Moieties : The benzo[c][1,2,5]thiadiazole group introduces stronger electron-withdrawing effects compared to benzodioxole (Compound 10) or oxadiazole analogs (e.g., CDK9 inhibitors ). This may improve metabolic stability and membrane permeability.
  • Solubility: The carbonyl linker in the target compound likely enhances solubility relative to nonpolar sulfonyl bridges (Compound 16) or hydrophobic benzylidene groups (Compound 10) .

Biological Activity

1'-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one is a novel compound with potential biological activities. This article explores its biological properties, particularly focusing on its anticancer effects and other pharmacological activities.

  • Molecular Formula : C₁₉H₁₅N₃O₃S
  • Molecular Weight : 365.4 g/mol
  • CAS Number : 1448133-16-1

Biological Activity Overview

The compound has shown promising biological activities in various studies, particularly in cancer research. Its mechanism of action and effectiveness against specific cancer cell lines have been evaluated through in vitro assays.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against several cancer cell lines:

Cell Line IC50 (μM) Notes
UACC-62 (melanoma)1.85High potency observed
M14 (melanoma)1.76Comparable to leading treatments
A375 (melanoma)2.02More effective than Sorafenib

In a study published in MDPI, the compound exhibited an IC50 value of 1.85 μM against the UACC-62 melanoma cell line, indicating strong inhibitory activity compared to other tested compounds .

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Inhibition of Tubulin Polymerization : The compound disrupts microtubule formation, leading to cell cycle arrest in the G2/M phase.
  • Induction of Apoptosis : It triggers apoptotic pathways in malignant cells, enhancing cell death.

These mechanisms were confirmed through both in vitro and in vivo studies using murine models .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

  • Study on Melanoma Treatment :
    • Researchers evaluated the compound's effects on melanoma cells and found a significant reduction in cell viability.
    • The study noted that the presence of specific functional groups enhanced binding affinity to target proteins involved in cancer progression.
  • In Vivo Efficacy :
    • In a B16-F10 murine melanoma model, treatment with the compound resulted in reduced tumor growth without significant toxicity observed in healthy tissues .

Structure-Activity Relationship (SAR)

The structure of this compound is crucial for its biological activity. Modifications to the core structure can lead to variations in potency:

  • Compounds with electron-donating groups on aromatic rings showed enhanced activity.
  • The presence of a propylene linker was associated with improved interactions with target proteins.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.